molecular formula C19H15F2N3O3 B2815991 8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034267-82-6

8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2815991
CAS RN: 2034267-82-6
M. Wt: 371.344
InChI Key: CDKNCTSTTGOJMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C19H15F2N3O3 and its molecular weight is 371.344. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Antimicrobial Activity : A study discussed the synthesis of new pyridothienopyrimidines and pyridothienotriazines, showcasing the versatility of similar compounds in generating a variety of heterocyclic structures with potential antimicrobial activities (A. Abdel-rahman et al., 2002).
  • Novel Hepatitis B Inhibitor : Another research highlighted the synthesis, crystal structure, and molecular docking studies of a compound, evaluating its efficacy as a new inhibitor against Hepatitis B, indicating the compound's nanomolar inhibitory activity in vitro (A. Ivashchenko et al., 2019).

Biological Activities and Applications

  • Antitumor Activity : Research on the synthesis of 2,8-disubstituted imidazo[1,5-a]pyrimidines demonstrated potent antitumor activities, indicating the significant potential of such compounds in developing new anticancer agents (H. Matsumoto et al., 1999).
  • Fungicidal Activities : A study on the synthesis of novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones revealed some compounds' inhibition activities against fungal pathogens, suggesting their use in developing fungicidal agents (Qingyun Ren et al., 2007).

properties

IUPAC Name

13-fluoro-5-[2-(2-fluorophenoxy)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3/c20-12-5-6-17-22-15-7-8-23(10-13(15)19(26)24(17)9-12)18(25)11-27-16-4-2-1-3-14(16)21/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKNCTSTTGOJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-2-(2-(2-fluorophenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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